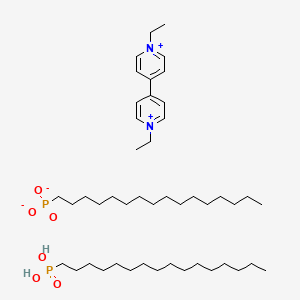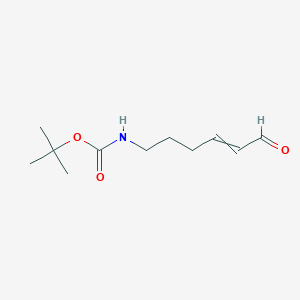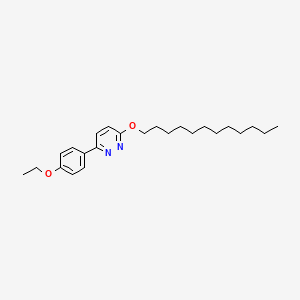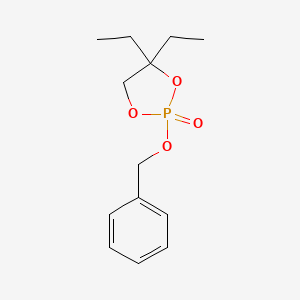![molecular formula C29H27NO B12602220 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL CAS No. 650600-61-6](/img/structure/B12602220.png)
7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with bis(4-methylphenyl)amino and hydroxyl groups, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL typically involves multi-step organic reactions. One common method includes the condensation of 9-fluorenone with 4-methylphenylamine under acidic conditions, followed by subsequent functional group modifications to introduce the hydroxyl group at the 2-position . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process. Purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized fluorenes.
Applications De Recherche Scientifique
7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Similar in structure but lacks the bis(4-methylphenyl)amino group.
4-[Bis(4-methylphenyl)amino]azobenzene: Shares the bis(4-methylphenyl)amino group but has an azobenzene backbone.
N,N’-Bis(4-methylphenyl)-N,N’-diphenyl-4,4’-biphenyldiamine: Contains similar functional groups but with a biphenyl core.
Uniqueness
7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL stands out due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
650600-61-6 |
|---|---|
Formule moléculaire |
C29H27NO |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
9,9-dimethyl-7-(4-methyl-N-(4-methylphenyl)anilino)fluoren-2-ol |
InChI |
InChI=1S/C29H27NO/c1-19-5-9-21(10-6-19)30(22-11-7-20(2)8-12-22)23-13-15-25-26-16-14-24(31)18-28(26)29(3,4)27(25)17-23/h5-18,31H,1-4H3 |
Clé InChI |
GNQBQQVVHBBONB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




silane](/img/structure/B12602156.png)


![3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]](/img/structure/B12602177.png)

![4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12602192.png)
![1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12602197.png)
![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
![{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine](/img/structure/B12602211.png)
![5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12602213.png)

![9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole](/img/structure/B12602234.png)
